molecular formula C16H16ClN3O3S B10753070 Metolazone CAS No. 56436-31-8

Metolazone

Cat. No.: B10753070
CAS No.: 56436-31-8
M. Wt: 365.8 g/mol
InChI Key: AQCHWTWZEMGIFD-UHFFFAOYSA-N
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Description

Metolazone is a thiazide-like diuretic primarily used to treat conditions such as congestive heart failure and high blood pressure. It works by decreasing the amount of water reabsorbed into the bloodstream by the kidneys, thereby reducing blood volume and increasing urine volume. This action helps lower blood pressure and prevent fluid accumulation in heart failure . This compound is marketed under various brand names, including Zytanix, Metoz, Zaroxolyn, and Mykrox .

Chemical Reactions Analysis

Types of Reactions: Metolazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various degradation products, which can be characterized using techniques like liquid chromatography-mass spectrometry (LC-MS) .

Comparison with Similar Compounds

    Hydrochlorothiazide: Another thiazide diuretic used to treat hypertension and edema.

    Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to hydrochlorothiazide.

    Indapamide: A thiazide-like diuretic with additional vasodilatory properties.

Comparison: Metolazone is unique among thiazide-like diuretics due to its effectiveness even in patients with reduced kidney function . Unlike hydrochlorothiazide and chlorthalidone, this compound remains active even when the glomerular filtration rate is below 30–40 mL/min, making it particularly useful in patients with chronic kidney disease .

Properties

IUPAC Name

7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCHWTWZEMGIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045167
Record name Metolazone
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Molecular Weight

365.8 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metolazone
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Solubility

INSOL IN WATER & ALCOHOL, 4.07e-02 g/L
Record name Metolazone
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Mechanism of Action

The actions of metolazone result from interference with the renal tubular mechanism of electrolyte reabsorption. Metolazone acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule. Sodium and chloride ions are excreted in approximately equivalent amounts. The increased delivery of sodium to the distal tubular exchange site results in increased potassium excretion. Metolazone does not inhibit carbonic anhydrase. The antihypertensive mechanism of action of metolazone is not fully understood but is presumed to be related to its saluretic and diuretic properties., IT ACTS PRIMARILY TO INHIBIT SODIUM REABSORPTION AT CORTICAL DILUTING SITE & IN PROXIMAL CONVOLUTED TUBULE. SODIUM & CHLORIDE IONS ARE EXCRETED IN APPROX EQUAL AMT; INCR POTASSIUM EXCRETION MAY ALSO OCCUR. DIURETIC POTENCY APPROXIMATES THAT OF THIAZIDES.
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Color/Form

CRYSTALS FROM ETHANOL

CAS No.

17560-51-9, 56436-31-8, 56436-32-9
Record name Metolazone
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Record name METOLAZONE, (+)-
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Record name Metolazone
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Melting Point

253-259 °C, 256 °C
Record name Metolazone
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Record name METOLAZONE
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Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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